26-Demethylation Structural Differentiation
Rutamycin is structurally defined as 26‑demethyloligomycin A, differing from oligomycin A by the absence of a methyl substituent at the 26‑position of the macrolide ring [1]. This demethylation alters the hydrogen‑bonding network involving the 7‑keto and 11‑keto groups, which are essential for binding to the F₀ subunit of mitochondrial H⁺‑ATPase [2].
| Evidence Dimension | Molecular structure and binding determinant |
|---|---|
| Target Compound Data | C44H72O11; 26‑demethyl derivative; possesses 7‑keto and 11‑keto groups |
| Comparator Or Baseline | Oligomycin A: C45H74O11; methylated at 26‑position; possesses 7‑keto and 11‑keto groups |
| Quantified Difference | Presence of methyl group at C26 in oligomycin A vs. hydrogen in rutamycin |
| Conditions | Structural elucidation via spectroscopic analysis and chemical degradation |
Why This Matters
The 26‑demethylation of rutamycin is a discrete, verifiable structural feature that distinguishes it from oligomycin A and correlates with altered inhibitory potency and binding kinetics.
- [1] CAS Common Chemistry. Rutamycin (CAS RN 1404-59-7). American Chemical Society. View Source
- [2] Ramirez F, Marecek JF, Kantor TV, Okazaki H, Tu SI. Effects of borohydride-treated oligomycins on processes of energy transduction in mitochondria. Eur J Biochem. 1982;121(2):275-279. View Source
